

Application of PF-06815189 in Rodent Models of Stroke: Application Notes and Protocols

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Compound of Interest

Compound Name: PF-06815189

Cat. No.: B15573014

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Introduction

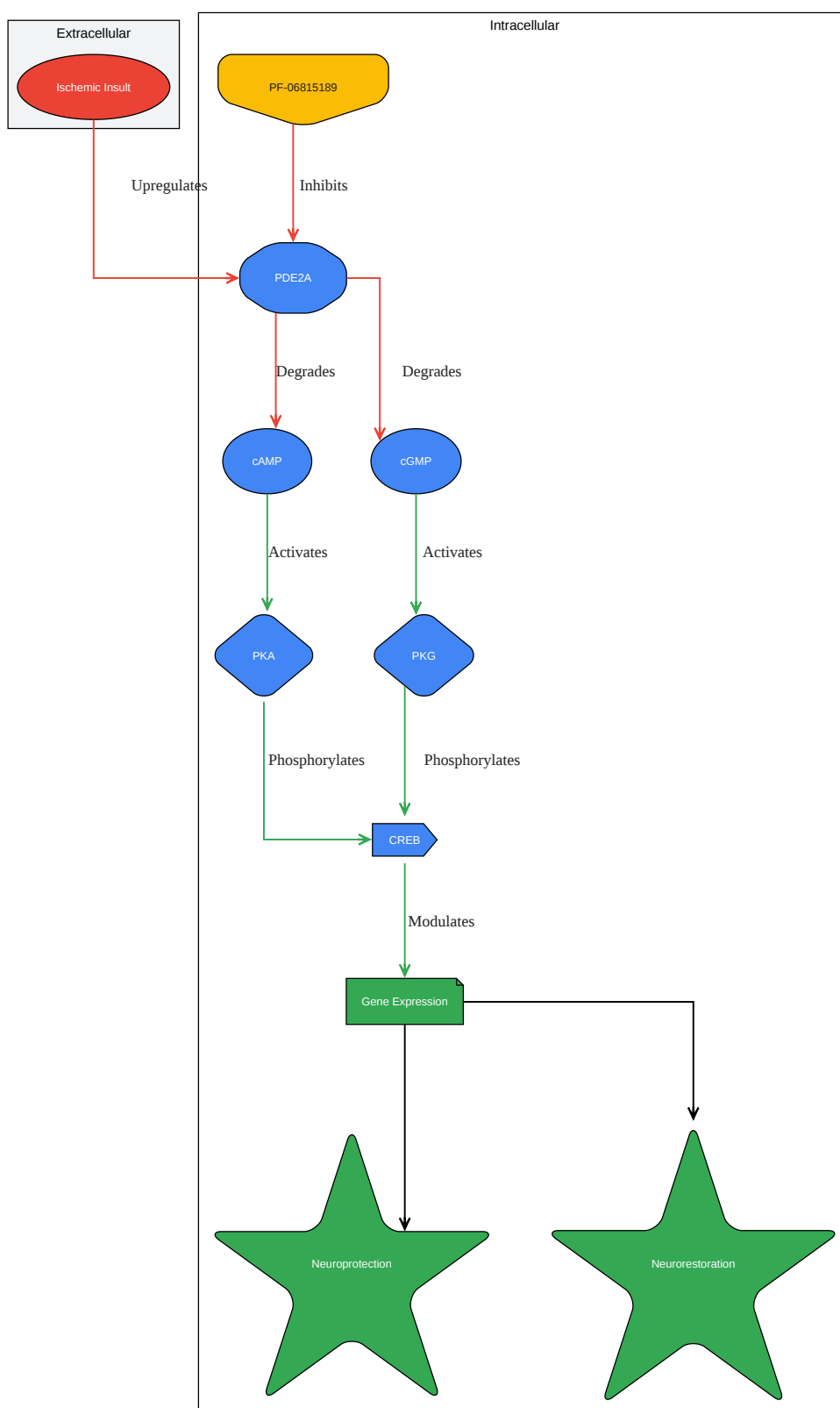
Stroke remains a leading cause of mortality and long-term disability worldwide. The development of effective neuroprotective and neurorestorative therapies is a critical unmet need. **PF-06815189** is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A). PDE2A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in various cellular processes, including neuronal survival, plasticity, and inflammation. Inhibition of PDE2A leads to an increase in intracellular levels of cAMP and cGMP, which can activate downstream signaling pathways that promote neuroprotection and enhance recovery after ischemic brain injury.

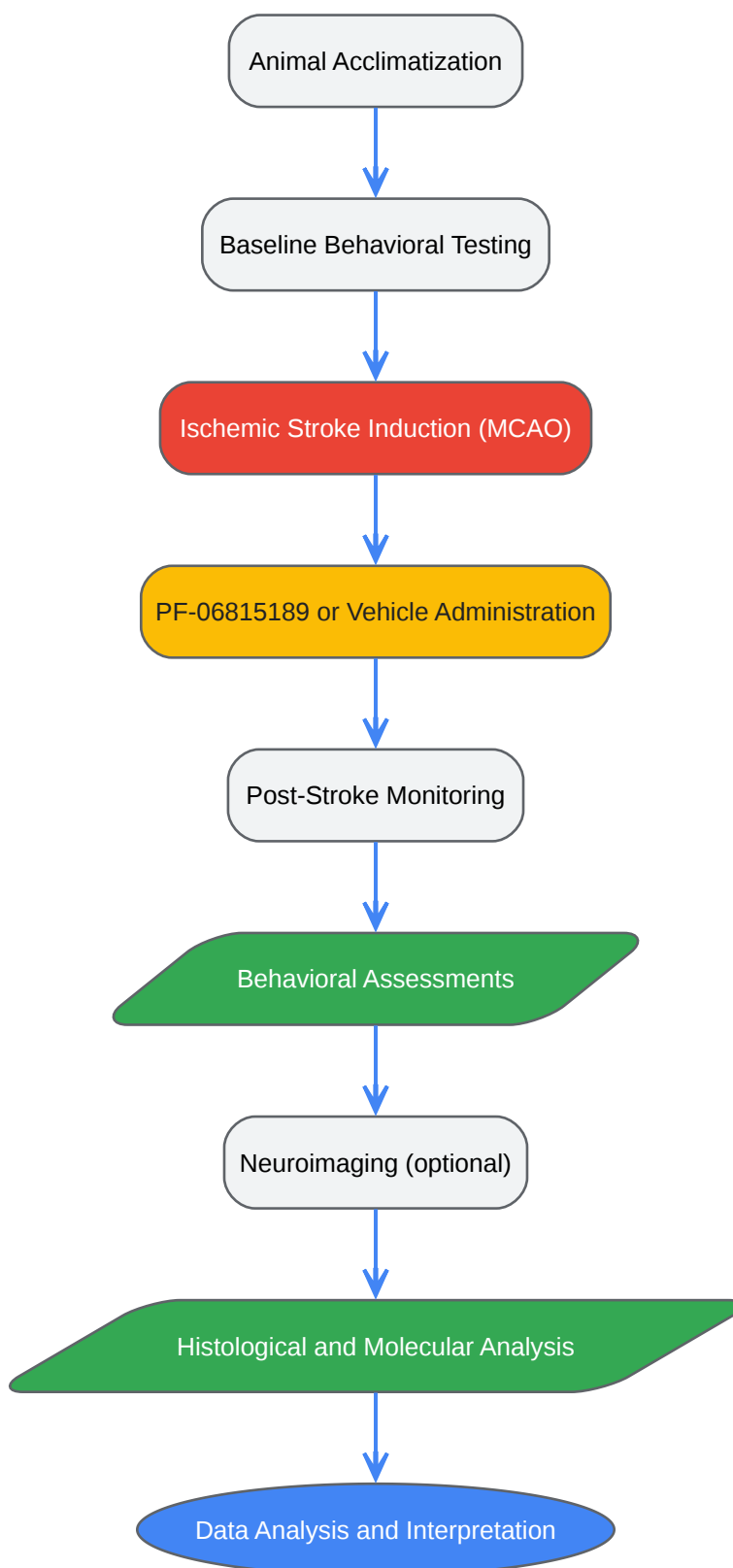
Preclinical studies utilizing various PDE2A inhibitors in rodent models of stroke have demonstrated promising therapeutic potential. These studies have shown that PDE2A inhibition can enhance functional recovery, promote axonal sprouting, and improve functional connectivity in the peri-infarct cortex.^{[1][2][3]} Furthermore, some PDE2A inhibitors have been shown to reduce cerebral edema and the size of the ischemic lesion.^[4] Although direct studies of **PF-06815189** in stroke models are not yet widely published, the collective evidence for this class of compounds provides a strong rationale for its investigation as a potential therapeutic agent for ischemic stroke.

These application notes provide a comprehensive overview of the potential use of **PF-06815189** in rodent models of stroke, including detailed experimental protocols and data presentation guidelines based on existing literature for other PDE2A inhibitors.

Signaling Pathway of PDE2A Inhibition in Ischemic Stroke

The neuroprotective and neurorestorative effects of PDE2A inhibition are mediated through the modulation of cAMP and cGMP signaling pathways.





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References

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